CS-0777-P

Description

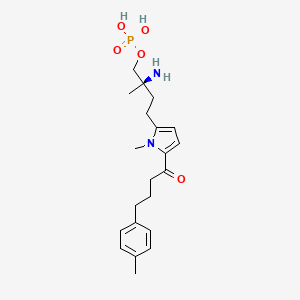

Structure

2D Structure

3D Structure

Properties

CAS No. |

840523-39-9 |

|---|---|

Molecular Formula |

C21H31N2O5P |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

[(2R)-2-amino-2-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate |

InChI |

InChI=1S/C21H31N2O5P/c1-16-7-9-17(10-8-16)5-4-6-20(24)19-12-11-18(23(19)3)13-14-21(2,22)15-28-29(25,26)27/h7-12H,4-6,13-15,22H2,1-3H3,(H2,25,26,27)/t21-/m1/s1 |

InChI Key |

SFFJDCSCTWIGSG-OAQYLSRUSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CC[C@](C)(COP(=O)(O)O)N |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CCC(C)(COP(=O)(O)O)N |

Appearance |

Solid powder |

Other CAS No. |

1192731-63-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CS 0777 CS-0777 CS0777 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Amiselimod (CS-0777-P) in Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core mechanism of action, downstream signaling, and pharmacodynamic effects of Amiselimod (also known as CS-0777), a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It includes quantitative data from key studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic function in autoimmune diseases.

Core Mechanism of Action: S1P1 Receptor Modulation and Lymphocyte Sequestration

Amiselimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases to its active phosphate (B84403) metabolite, Amiselimod-P (CS-0777-P).[1][2] The therapeutic effect of Amiselimod is rooted in its potent and selective modulation of the S1P1 receptor, a G protein-coupled receptor crucial for regulating the movement of lymphocytes.[2][3][4]

Sphingosine-1-phosphate (S1P) is a signaling lipid that exists in a concentration gradient between secondary lymphoid organs (SLOs), where its concentration is low, and the blood and lymph, where it is high.[5] This gradient is essential for lymphocyte trafficking, acting as a chemoattractant that guides lymphocytes to exit the SLOs and enter peripheral circulation.[3][6] The S1P1 receptor, expressed on the surface of lymphocytes, is responsible for sensing this gradient.[7]

Amiselimod-P acts as a high-affinity agonist at the S1P1 receptor.[1] However, its sustained binding leads to the internalization and subsequent degradation of the S1P1 receptor.[1][3] This process renders the lymphocytes within the lymph nodes insensitive to the natural S1P gradient, effectively trapping them.[3][6] This sequestration of lymphocytes, including auto-reactive T and B cells, prevents their infiltration into sites of inflammation, which is the key mechanism underlying Amiselimod's efficacy in treating various autoimmune diseases.[1][3][7][8] This mode of action classifies Amiselimod as a functional antagonist of the S1P1 receptor.[3][7]

Quantitative Data Summary

The potency and pharmacodynamic effects of Amiselimod have been quantified in several key preclinical and clinical studies.

Table 1: In Vitro Potency of Amiselimod-P (this compound)

This table summarizes the half-maximal effective concentration (EC₅₀) of Amiselimod-P, demonstrating its high potency and selectivity for the S1P1 receptor compared to the S1P3 receptor.

| Compound | Receptor | EC₅₀ (nM) | Species | Selectivity (S1P3/S1P1) | Assay | Reference |

| Amiselimod-P | Human S1P1 | 1.1 | Human | ~320-fold | [³⁵S]GTPγS Binding | [2][4] |

| Amiselimod-P | Human S1P3 | 350 | Human | [³⁵S]GTPγS Binding | [2][4] | |

| Amiselimod-P | Rat S1P1 | 1.8 | Rat | ~111-fold | [³⁵S]GTPγS Binding | [2] |

| Amiselimod-P | Rat S1P3 | 200 | Rat | [³⁵S]GTPγS Binding | [2] |

Table 2: Pharmacodynamic Effect on Peripheral Lymphocyte Counts (Preclinical)

Studies in rats show a significant, dose-dependent reduction in circulating lymphocytes following oral administration of Amiselimod.

| Species | Dose (Oral) | Effect | Time to Nadir | Time to Recovery | Reference |

| Rat | 0.1 mg/kg | Significant decrease in lymphocyte count | 12 hours post-dose | 5 days post-dose | [2][4] |

| Rat | 1.0 mg/kg | Significant decrease in lymphocyte count | 12 hours post-dose | 5 days post-dose | [2][4] |

Table 3: Pharmacodynamic Effect on Peripheral Lymphocyte Counts (Clinical)

Clinical trials in healthy subjects and patients with autoimmune diseases confirm the lymphocyte-lowering effect of Amiselimod.

| Population | Dose (Oral) | Observation | Reference |

| Healthy Subjects | 0.5 mg (21 days) | 66% decrease in trough lymphocyte count | [7] |

| Healthy Subjects | 0.75 mg (21 days) | 60% decrease in trough lymphocyte count | [7] |

| Healthy Subjects | Upward titration to 1.6 mg | Mean count decreased from 1.681 thou/uL to nadir of 0.424 thou/uL on Day 27 | [9] |

| SLE Patients | 0.2 mg or 0.4 mg (24 weeks) | Peripheral blood lymphocyte count decreased in all patients. Some withdrawn as count fell <200/μL. | [10] |

| MS Patients | 0.1, 0.3, 0.6 mg | Pronounced, dose-dependent decrease in lymphocytes. | [11] |

Downstream Signaling Pathway

Upon binding of Amiselimod-P, the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily couples to the inhibitory G-protein, Gαi/o.[1] This initiates a signaling cascade that influences various cellular processes, ultimately leading to the modulation of lymphocyte trafficking. The sustained activation by Amiselimod-P also triggers pathways responsible for receptor internalization, which is central to its mechanism of functional antagonism.

Key Experimental Protocols

The characterization of Amiselimod's mechanism of action relies on several key in vitro and in vivo assays.

[³⁵S]GTPγS Binding Assay for Receptor Activation

This assay determines a compound's ability to activate a G protein-coupled receptor by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation. It is used to calculate potency (EC₅₀).[2][3]

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line (e.g., CHO-K1) stably overexpressing the human S1P receptor subtype of interest.[3]

-

Incubation: Incubate the prepared membranes with varying concentrations of the test compound (e.g., Amiselimod-P) in the presence of GDP and [³⁵S]GTPγS.

-

Reaction Termination: After incubation, rapidly filter the mixture through a filter plate to separate bound from free [³⁵S]GTPγS.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity against the compound concentration to determine the EC₅₀ value.

In Vivo Peripheral Lymphocyte Counting

This assay measures the pharmacodynamic effect of S1P receptor modulators by quantifying the reduction of circulating lymphocytes in animal models.[1][3]

Methodology:

-

Animal Model: Utilize male C57BL/6 mice or rats.[1]

-

Compound Administration: Administer Amiselimod daily via oral gavage at desired doses (e.g., 0.1, 1 mg/kg). Include a vehicle control group.[1]

-

Blood Sampling: Collect peripheral whole blood from the tail vein or other appropriate sites at specified time points (e.g., pre-dose, and 4, 8, 12, 24, 48 hours post-dose).[1]

-

Antibody Staining: Stain whole blood samples with a cocktail of fluorescently-conjugated antibodies specific for lymphocyte subpopulations (e.g., anti-CD3 for T cells, anti-B220 for B cells).

-

Flow Cytometry: Lyse red blood cells and analyze the stained samples using a flow cytometer to identify and quantify different lymphocyte populations.

-

Data Analysis: Calculate the absolute number of lymphocytes per volume of blood and compare the results between treated and control groups.

S1P1 Receptor Internalization Assay

This cell-based imaging assay directly visualizes and quantifies the ligand-induced internalization of the S1P1 receptor.[1]

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO-K1) engineered to stably express the S1P1 receptor tagged with a fluorescent protein (e.g., S1P1-GFP).

-

Compound Treatment: Plate the cells and treat them with various concentrations of Amiselimod-P for a specified period.

-

Imaging: Acquire images of the cells using a high-content imaging system or a confocal microscope.

-

Image Analysis: Quantify receptor internalization by measuring the intensity and distribution of GFP fluorescence, specifically the ratio of fluorescence inside intracellular vesicles versus at the plasma membrane.

-

Data Analysis: Plot the degree of internalization against compound concentration to determine the dose-response relationship.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sphingosine 1-Phosphate Modulation in Inflammatory Bowel Diseases: Keeping Lymphocytes Out of the Intestine [mdpi.com]

- 7. Amiselimod, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bausch Health Companies Inc. (NASDAQ:BHC) | Salix to Present Late-Breaking Data from Phase 2 Trial of Amiselimod in Active Ulcerative Colitis at Digestive Disease Week 2024 [lesechos-comfi.lesechos.fr]

- 9. academic.oup.com [academic.oup.com]

- 10. Amiselimod, a sphingosine 1-phosphate receptor-1 modulator, for systemic lupus erythematosus: A multicenter, open-label exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the S1P1 Selectivity of CS-0777-P: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the sphingosine (B13886) 1-phosphate receptor 1 (S1P1) selectivity profile of CS-0777-P, the active phosphorylated metabolite of the prodrug CS-0777. This compound is a potent and selective S1P1 agonist that has been investigated for the treatment of autoimmune diseases such as multiple sclerosis.[1][2] This document summarizes key quantitative data, outlines experimental methodologies, and illustrates relevant biological pathways to offer a comprehensive resource for professionals in the field.

Core Selectivity Profile: Quantitative Analysis

CS-0777 is a prodrug that undergoes in vivo phosphorylation to its active form, this compound, which then acts as a modulator of S1P receptors.[3][4] The selectivity of this compound is a critical aspect of its pharmacological profile, influencing its therapeutic efficacy and safety. The following table summarizes the agonist activity of this compound at various S1P receptor subtypes, providing a clear comparison of its potency.

| Receptor Subtype | Species | EC50 (nM) | Selectivity Fold (vs. hS1P3) | Reference |

| S1P1 | Human | 1.1 | ~320 | [3] |

| Rat | 1.8 | - | [3] | |

| S1P3 | Human | 350 | 1 | [3] |

| Rat | 200 | - | [3] | |

| S1P5 | Human | 21 | ~16.7 | [3] |

| S1P2 | Human | No binding | - | [3] |

Key Findings:

-

This compound demonstrates potent agonist activity at the human S1P1 receptor with an EC50 value of 1.1 nM.[3]

-

It exhibits approximately 320-fold greater agonist activity for human S1P1 compared to the S1P3 receptor (EC50 of 350 nM).[2][3] This high selectivity for S1P1 over S1P3 is a significant characteristic, as S1P3 activation has been associated with potential side effects.[3]

-

The agonist activity of this compound for human S1P5 is weaker, with an EC50 of 21 nM.[3]

-

This compound does not show any binding activity at the human S1P2 receptor.[3]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

The determination of the S1P receptor agonist activity of this compound was conducted using a [³⁵S]GTPγS binding assay. This established method measures the activation of G-protein coupled receptors (GPCRs), such as the S1P receptors, upon ligand binding.

Methodology:

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO-K1) cells were stably transfected with plasmids encoding for either human or rat S1P1 and S1P3 receptors.

-

Membrane Preparation: Membranes from the transfected CHO-K1 cells expressing the specific S1P receptor subtype were prepared.

-

[³⁵S]GTPγS Binding Reaction: The prepared cell membranes were incubated in a reaction buffer containing:

-

GDP

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP)

-

Varying concentrations of the test compound (this compound)

-

-

Incubation and Termination: The reaction mixture was incubated to allow for agonist-induced G-protein activation and the subsequent binding of [³⁵S]GTPγS to the Gα subunit. The reaction was then terminated.

-

Separation and Scintillation Counting: The membrane-bound [³⁵S]GTPγS was separated from the free form. The amount of bound [³⁵S]GTPγS was quantified using a scintillation counter.

-

Data Analysis: The specific binding of [³⁵S]GTPγS was plotted against the concentration of this compound to generate a dose-response curve. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, was calculated from this curve.

Below is a graphical representation of the experimental workflow.

S1P1 Signaling Pathway

S1P receptors are a class of G-protein coupled receptors (GPCRs) that are activated by the endogenous ligand sphingosine-1-phosphate (S1P).[5] Upon binding of an agonist like this compound, the S1P1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This activation is central to the receptor's role in regulating lymphocyte trafficking.[6]

The following diagram illustrates the canonical S1P1 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Sphingosine 1-Phosphate Receptor Modulators for Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of Ceralifimod (ONO-4641)

Disclaimer: Information regarding a compound specifically designated as "CS-0777-P" is not publicly available. This guide focuses on Ceralifimod (ONO-4641), a well-characterized sphingosine-1-phosphate (S1P) receptor agonist, as a representative molecule of this class for researchers, scientists, and drug development professionals.

Ceralifimod (ONO-4641) is a next-generation, orally active, selective agonist for the sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5).[1][2] Its development has been focused on the treatment of autoimmune diseases, particularly relapsing-remitting multiple sclerosis.[2][3] This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental data.

Chemical Structure and Properties

Ceralifimod is chemically described as 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid.[4][5] Its structure is designed for high selectivity for S1P1 and S1P5 over other S1P receptor subtypes, which is believed to contribute to a more favorable safety profile compared to non-selective S1P modulators.[4]

Table 1: Chemical Properties of Ceralifimod (ONO-4641)

| Property | Value | Reference |

| Chemical Name | 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid | [4][5] |

| CAS Number | 891859-12-4 | [6] |

| Molecular Formula | C27H33NO4 | [6] |

| Molecular Weight | 435.56 g/mol | [6] |

Mechanism of Action and Signaling Pathway

Ceralifimod is a potent agonist at the S1P1 and S1P5 receptors.[1][7] The therapeutic effects of Ceralifimod are primarily attributed to its functional antagonism of the S1P1 receptor on lymphocytes.[7] Upon binding, Ceralifimod induces the internalization and subsequent degradation of S1P1, rendering lymphocytes unresponsive to the natural S1P gradient that directs their egress from secondary lymphoid tissues.[7] This sequestration of lymphocytes within the lymph nodes leads to a reversible, dose-dependent reduction in peripheral blood lymphocyte counts, thereby limiting the infiltration of autoreactive lymphocytes into the central nervous system and other tissues.[3][7]

References

- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-Phosphate Receptor Modulator ONO-4641 Regulates Trafficking of T Lymphocytes and Hematopoietic Stem Cells and Alleviates Immune-Mediated Aplastic Anemia in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. Preventive and Therapeutic Efficacy of ONO-4641, a Selective Agonist for Sphingosine 1-Phosphate Receptor 1 and 5, in Preclinical Models of Type 1 Diabetes Mellitus [jstage.jst.go.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ceralifimod (ONO-4641) Datasheet DC Chemicals [dcchemicals.com]

- 7. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Phosphorylation of CS-0777: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CS-0777 is a next-generation sphingosine-1-phosphate (S1P) receptor modulator developed as a prodrug for the treatment of autoimmune diseases. Its therapeutic activity is dependent on in vivo phosphorylation to its active metabolite, CS-0777-phosphate (CS-0777-P), also known as M1. This technical guide provides a comprehensive overview of the core aspects of this critical biotransformation process. It details the enzymatic pathways responsible for the phosphorylation and dephosphorylation of CS-0777, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the underlying mechanisms and workflows.

The Enzymatic Machinery of CS-0777 Bioactivation

The conversion of the inactive prodrug CS-0777 to the pharmacologically active this compound is a reversible process orchestrated by specific intracellular and extracellular enzymes.

Phosphorylation: The Activation Step

In humans, the primary enzymes responsible for the phosphorylation of CS-0777 are fructosamine 3-kinase (FN3K) and fructosamine 3-kinase-related protein (FN3K-RP) [1][2][3][4]. These kinases catalyze the transfer of a phosphate (B84403) group from ATP to the hydroxyl moiety of CS-0777.

-

FN3K-RP has been identified as playing a more significant role in the phosphorylation of CS-0777, particularly within human erythrocytes[1][3].

Both FN3K and FN3K-RP are widely expressed in human tissues, with notable activity in the brain, heart, and kidneys[5]. FN3K shows particularly high expression in tissues susceptible to nonenzymatic glycation[5]. Subcellularly, FN3K is localized to the cytoplasm and mitochondria.

Dephosphorylation: The Reversible Inactivation

The active metabolite, this compound, can be converted back to the inactive parent drug, CS-0777, through dephosphorylation. This reaction is primarily catalyzed by alkaline phosphatase (ALP) , a group of enzymes found in various tissues, including the liver and kidneys[1][2][3]. This reversible metabolism suggests a dynamic equilibrium between the prodrug and its active form within the body[6][7].

Quantitative Insights: Pharmacokinetics and Enzyme Kinetics

The biotransformation of CS-0777 to this compound has been quantitatively characterized through pharmacokinetic and enzyme kinetic studies.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in rats have demonstrated efficient in vivo conversion of CS-0777 to this compound following oral administration. The active metabolite, this compound, is the predominant form found in the blood and exhibits a significantly larger area under the curve (AUC) compared to the parent prodrug[8].

Table 1: Pharmacokinetic Parameters of CS-0777 and this compound in Rats After Single Oral Administration [8]

| Parameter | CS-0777 (0.1 mg/kg) | This compound (from 0.1 mg/kg CS-0777) | CS-0777 (1 mg/kg) | This compound (from 1 mg/kg CS-0777) |

| Cmax (ng/mL) | 0.8 ± 0.2 | 8.9 ± 1.5 | 8.1 ± 2.1 | 95.6 ± 15.3 |

| Tmax (h) | 3.25 ± 1.26 | 9.00 ± 1.41 | 4.75 ± 2.06 | 9.50 ± 1.29 |

| AUC (ng·h/mL) | 6.7 ± 1.5 | 158 ± 28 | 75.8 ± 18.2 | 1850 ± 320 |

| T½ (h) | 4.8 ± 0.9 | 5.2 ± 0.8 | 5.5 ± 1.1 | 5.9 ± 0.7 |

Data are presented as mean ± standard deviation.

Enzyme Kinetics

Enzyme kinetic studies have been performed to characterize the interaction of CS-0777 and its phosphorylated form with the key metabolizing enzymes.

Table 2: Michaelis-Menten Constants (Km) for CS-0777 Phosphorylation and Dephosphorylation [1]

| Enzyme/System | Substrate | Km (µM) |

| Human FN3K | CS-0777 | 498 - 1060 |

| Human FN3K-RP | CS-0777 | 498 - 1060 |

| Human Erythrocytes | CS-0777 | 498 - 1060 |

| Human Alkaline Phosphatases (various isozymes) | This compound (M1) | 10.9 - 32.1 |

| Human Liver, Kidney, Lung, Small Intestine Microsomes | This compound (M1) | 10.9 - 32.1 |

Experimental Protocols

This section outlines the general methodologies employed in studying the in vivo phosphorylation of CS-0777.

In Vivo Pharmacokinetic Study in Rodents

A representative protocol for assessing the pharmacokinetics of CS-0777 and this compound in rats is as follows:

-

Animal Model: Male Sprague-Dawley rats are typically used[8].

-

Dosing: CS-0777 is administered orally via gavage at desired dose levels (e.g., 0.1 and 1 mg/kg)[8].

-

Blood Sampling: Blood samples are collected serially from the jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 3, 6, 8, 10, 24, 48, and 72 hours post-dose) into tubes containing an anticoagulant (e.g., heparin)[6].

-

Sample Processing: A portion of the whole blood is immediately mixed with an acidic solution (e.g., methanol (B129727) containing HCl) to stabilize the analytes and precipitate proteins[6]. Samples are then centrifuged, and the supernatant is collected for analysis.

-

Bioanalysis: The concentrations of CS-0777 and this compound in the processed blood samples are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Enzyme Kinetic Assays

A common method to determine the kinase activity of FN3K and FN3K-RP involves the following steps:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., HEPES), ATP, MgCl₂, and the substrate (CS-0777) at various concentrations.

-

Enzyme Addition: The reaction is initiated by adding the purified recombinant FN3K or FN3K-RP enzyme, or a cell lysate containing these enzymes (e.g., erythrocyte lysate).

-

Incubation: The reaction is incubated at 37°C for a specified period.

-

Reaction Termination: The reaction is stopped by adding a chelating agent like EDTA.

-

Quantification: The amount of this compound formed is quantified using an LC-MS/MS method. The kinetic parameters (Km and Vmax) are then calculated by fitting the data to the Michaelis-Menten equation.

The dephosphorylation of this compound by ALP can be assessed as follows:

-

Reaction Setup: this compound is incubated with a source of ALP (e.g., purified ALP isozymes or tissue microsomes) in a suitable buffer at 37°C.

-

Time-Course Analysis: Aliquots are taken at different time points and the reaction is quenched.

-

Product Measurement: The formation of CS-0777 is measured by LC-MS/MS.

-

Kinetic Analysis: The rate of dephosphorylation is determined, and kinetic parameters can be calculated.

Bioanalytical Method: LC-MS/MS Quantification

The simultaneous quantification of CS-0777 and its polar, phosphorylated metabolite this compound in biological matrices presents analytical challenges due to their different physicochemical properties[6][7]. A robust LC-MS/MS method is crucial for accurate pharmacokinetic and metabolic studies.

-

Sample Preparation: Due to the high protein binding of both CS-0777 and this compound, a protein precipitation step is essential. This is typically achieved by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol), often containing an acid, to the plasma or blood sample[6]. The sample is then vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant is subsequently analyzed.

-

Chromatographic Separation: A reversed-phase liquid chromatography (RPLC) column is commonly used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol) is employed to resolve CS-0777 and this compound from endogenous matrix components.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both CS-0777 and this compound, as well as their corresponding stable isotope-labeled internal standards, are monitored for sensitive and selective quantification.

Visualizing the Pathways and Processes

Signaling and Metabolic Pathway

Caption: Metabolic activation and action of CS-0777.

Experimental Workflow for In Vivo Study

Caption: Workflow for a typical in vivo pharmacokinetic study of CS-0777.

Bioanalytical Workflow

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Prodrugs and Their Active Metabolites - Creative Proteomics [creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. biocompare.com [biocompare.com]

- 5. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A review of bioanalytical quantitative methods for selected sphingosine 1-phosphate receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CS-0777-P in Lymphocyte Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-0777 is an orally active prodrug that is rapidly converted in vivo to its active phosphate (B84403) metabolite, CS-0777-P.[1][2][3] This document serves as an in-depth technical guide on the role of this compound in modulating lymphocyte trafficking. This compound is a potent and selective agonist of the sphingosine (B13886) 1-phosphate receptor 1 (S1P1), a key regulator of lymphocyte egress from secondary lymphoid organs. By binding to and activating S1P1, this compound induces the internalization of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their exit. This sequestration of lymphocytes in lymphoid tissues leads to a dose-dependent reduction in peripheral blood lymphocyte counts, a mechanism with significant therapeutic potential for autoimmune diseases such as multiple sclerosis.[1][2][3] This guide will detail the mechanism of action, summarize key quantitative data, provide insights into experimental methodologies, and visualize the associated signaling pathways and workflows.

Mechanism of Action: S1P1 Receptor Agonism and Lymphocyte Sequestration

The therapeutic effect of CS-0777 is mediated by its active phosphate metabolite, this compound. The process begins with the oral administration of the prodrug, CS-0777, which is then phosphorylated in vivo.[1][2][3]

In Vivo Activation of CS-0777

CS-0777 undergoes phosphorylation to form the pharmacologically active molecule, this compound.[1][2][3] This conversion is a critical step for its therapeutic activity.

Selective Agonism at the S1P1 Receptor

This compound functions as a potent and highly selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR) expressed on the surface of lymphocytes.[1][2][3] The S1P1 receptor plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and Peyer's patches, into the lymphatic and circulatory systems.[4]

S1P1 Receptor Internalization and Lymphocyte Sequestration

The binding of this compound to the S1P1 receptor triggers a cascade of intracellular signaling events. A key consequence of this agonist binding is the internalization of the S1P1 receptor from the lymphocyte surface.[1] This process of receptor downregulation renders the lymphocytes insensitive to the endogenous S1P gradient, which is normally high in the blood and lymph and low within lymphoid tissues.[5] Unable to sense the egress signal, lymphocytes are retained, or sequestered, within the secondary lymphoid organs. This leads to a significant and dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood.[1][2][3]

References

- 1. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Function of CS-0777-P, a Potent and Selective S1P1 Receptor Agonist

Executive Summary: CS-0777 is an orally active prodrug that is converted in vivo to its phosphorylated, active form, CS-0777-P.[1][2][3] This molecule functions as a potent and highly selective agonist for the sphingosine (B13886) 1-phosphate receptor 1 (S1P1).[1][4] Its primary mechanism of action involves the modulation of lymphocyte trafficking, leading to the sequestration of lymphocytes within secondary lymphoid organs. This prevents their entry into the peripheral circulation and subsequent infiltration into sites of inflammation.[5][6] This immunomodulatory effect has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][2][4] This document provides a detailed overview of the biological function, mechanism of action, and key experimental data related to this compound.

Introduction to S1P Signaling and Lymphocyte Trafficking

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a multitude of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[1] These receptors are integral to the immune, cardiovascular, and nervous systems.[5]

A critical physiological role of the S1P-S1P1 axis is the regulation of immune cell trafficking.[7] A distinct concentration gradient of S1P exists between the high levels in blood and lymph and the low levels within lymphoid tissues like the thymus and lymph nodes.[5] Lymphocytes, particularly T and B cells, express S1P1 on their surface. The engagement of S1P1 by S1P is a crucial signal that enables these cells to exit from the lymphoid organs into the efferent lymph and subsequently enter the bloodstream.[5][6] Disruption of this signaling pathway forms the basis for a novel class of immunomodulatory therapeutics.

This compound: A Selective S1P1 Agonist

CS-0777 is a prodrug that undergoes in vivo phosphorylation, catalyzed by enzymes such as fructosamine (B8680336) 3-kinase (FN3K) and FN3K-related protein (FN3K-RP), to form the pharmacologically active metabolite, this compound.[1][8] this compound exhibits high potency and selectivity as an agonist for the S1P1 receptor, with significantly lower activity at the S1P3 subtype, which has been associated with potential side effects like bradycardia.[1]

The agonist activity of this compound was determined by measuring its ability to stimulate [³⁵S]GTPγS binding to membranes from CHO-K1 cells expressing human or rat S1P receptors.[1]

| Compound | Receptor | Species | EC₅₀ (nM) | Selectivity (S1P3/S1P1) | Reference |

| This compound | S1P1 | Human | 1.1 | ~320-fold | [1][4] |

| S1P3 | Human | 350 | [1][4] | ||

| S1P1 | Rat | 1.8 | ~111-fold | [1] | |

| S1P3 | Rat | 200 | [1] | ||

| FTY720-P | S1P1 | Human | 0.37 | ~9-fold | [1] |

| S1P3 | Human | 3.3 | [1] |

Mechanism of Action: Functional Antagonism

While this compound is a potent S1P1 agonist, its therapeutic effect is derived from its action as a "functional antagonist."[3] Upon binding to the S1P1 receptor on lymphocytes, this compound triggers a signaling cascade that leads to the recruitment of G protein-coupled receptor kinase 2 (GRK2) and β-arrestin.[3] This complex initiates the rapid internalization and subsequent proteasomal degradation of the S1P1 receptor.[3]

The sustained loss of S1P1 from the lymphocyte surface renders the cells insensitive to the S1P gradient required for egress from lymphoid organs.[1] Consequently, lymphocytes are trapped or sequestered within the lymph nodes, leading to a profound but reversible reduction in the number of circulating peripheral lymphocytes (lymphopenia).[1][3][6]

Pharmacodynamic Effects: Lymphocyte Sequestration

The primary pharmacodynamic effect of CS-0777 administration is a dose-dependent reduction in peripheral blood lymphocyte counts. Studies in rats demonstrated a significant decrease in lymphocytes following single oral doses of CS-0777.

| Dose of CS-0777 (mg/kg, oral) | Effect on Lymphocyte Count | Nadir (Time Post-Dose) | Recovery Time | Reference |

| 0.1 and 1.0 | Significant Decrease | 12 hours | ~5 days | [1][2][4] |

In a 12-week clinical study in multiple sclerosis patients, oral CS-0777 also resulted in a pronounced, dose-dependent decrease in lymphocytes and CD4 T cell subsets, which returned to baseline within 4 weeks after cessation of treatment.[5]

Preclinical Efficacy in Autoimmune Models

The efficacy of CS-0777 has been evaluated in the experimental autoimmune encephalomyelitis (EAE) rat model, a standard preclinical model for multiple sclerosis.[1] The treatment's ability to reduce clinical scores of disease severity highlights its potential as a therapy for autoimmune disorders.

| Dose of CS-0777 (mg/kg, oral) | Effect on Cumulative EAE Score | Statistical Significance (vs. Vehicle) | Reference |

| 0.1 | Statistically significant decrease | p < 0.01 | [1] |

| 1.0 | Statistically significant decrease | p < 0.01 | [1] |

Key Experimental Methodologies

The characterization of this compound involved several key in vitro and in vivo assays to determine its potency, mechanism, and efficacy.

This assay measures the activation of a G protein-coupled receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.

Protocol Outline:

-

Membrane Preparation: Prepare cell membrane fractions from CHO-K1 cells stably expressing the human S1P1 receptor.[1]

-

Incubation: Incubate the membranes with varying concentrations of the test compound (e.g., this compound).

-

Stimulation: Add [³⁵S]GTPγS to the reaction mixture to allow binding to activated Gαi proteins.

-

Termination & Filtration: Stop the reaction by rapid filtration through a filter mat, which traps the membranes with bound radiolabel.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the compound concentration to determine the EC₅₀ value.

This assay visually confirms and quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.

Protocol Outline:

-

Cell Culture: Plate U2OS or CHO cells stably expressing an S1P1-GFP (Green Fluorescent Protein) fusion protein in a multi-well imaging plate.[9]

-

Compound Addition: Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate for a defined period (e.g., 1 hour) at 37°C to allow for receptor internalization.[9]

-

Fixation & Staining: Fix the cells and stain the nuclei with a fluorescent dye (e.g., Hoechst) to aid in cell identification.[9]

-

Image Acquisition: Acquire images using a high-content automated microscope.

-

Analysis: Use image analysis software to quantify the translocation of the GFP signal from the plasma membrane to intracellular vesicles/endosomes.

This assay assesses the ability of lymphocytes to migrate towards a chemoattractant (S1P) and the inhibitory effect of S1P1 modulators.

Protocol Outline:

-

Assay Setup: Place a Transwell insert (with a porous membrane) into the well of a companion plate.[10]

-

Chemoattractant: Add media containing S1P to the lower chamber.

-

Cell Treatment: Pre-incubate primary lymphocytes or a lymphocyte cell line with varying concentrations of this compound or a vehicle control.

-

Cell Addition: Add the pre-treated lymphocytes to the upper chamber (the Transwell insert).

-

Incubation: Incubate the plate for several hours at 37°C to allow cells to migrate through the membrane towards the S1P gradient.[10]

-

Quantification: Count the number of cells that have migrated into the lower chamber using a cell counter or flow cytometry.[10]

Conclusion

This compound is a potent, selective, and orally active S1P1 receptor agonist that exerts its immunomodulatory effects through functional antagonism.[1][4] By inducing the internalization and degradation of the S1P1 receptor on lymphocytes, it effectively blocks their egress from lymphoid organs, leading to a reduction of circulating immune cells.[3] This mechanism has proven effective in preclinical models of multiple sclerosis, indicating its significant potential as a therapeutic agent for autoimmune diseases.[1][2] The high selectivity of this compound for S1P1 over other S1P receptor subtypes suggests a favorable profile for minimizing mechanism-based side effects.[1]

References

- 1. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 7. Sphingosine 1-phosphate modulation and immune cell trafficking in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic kinetics regarding reversible metabolism of CS-0777, a sphingosine 1-phosphate receptor modulator, via phosphorylation and dephosphorylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

The Discovery and Development of CS-0777-P: A Selective S1P1 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of CS-0777-P, a potent and selective agonist of the sphingosine (B13886) 1-phosphate receptor 1 (S1P1). CS-0777 is the orally administered prodrug that is rapidly converted in vivo to its active phosphorylated form, this compound. This document details the preclinical pharmacology, pharmacokinetics, and early clinical findings in the context of its development as a potential therapeutic for autoimmune diseases, specifically multiple sclerosis.

Introduction: Targeting Lymphocyte Trafficking in Autoimmunity

Sphingosine 1-phosphate (S1P) is a critical signaling lipid that regulates a wide array of cellular processes, including lymphocyte trafficking.[1][2] The egress of lymphocytes from secondary lymphoid organs is a key step in the inflammatory cascade of autoimmune diseases. The S1P1 receptor, a G-protein coupled receptor, is essential for this process.[1][2] Agonism of S1P1 leads to the internalization of the receptor, rendering lymphocytes unresponsive to the S1P gradient that guides their exit from lymph nodes. This sequestration of lymphocytes in the lymphoid organs prevents their infiltration into the central nervous system and other tissues, thereby mitigating autoimmune-mediated damage.[1][2]

CS-0777 was developed as a selective S1P1 agonist with the aim of providing a therapeutic benefit in autoimmune conditions like multiple sclerosis, while minimizing potential side effects associated with non-selective S1P receptor modulation.[1][3]

Discovery and Synthesis

The discovery of CS-0777 stemmed from a lead optimization program aimed at identifying novel, potent, and selective S1P1 agonists. The chemical synthesis of CS-0777 and its active phosphate (B84403) metabolite, this compound, has been described.[1][4] A key development in the synthesis of this compound was the use of a biotransformation method, which proved to be more efficient than a multi-step chemical synthesis.[4] Strains of Circinella muscae were found to effectively convert CS-0777 to this compound in high yield.[4]

Mechanism of Action and Preclinical Pharmacology

CS-0777 is a prodrug that undergoes phosphorylation in vivo to form the active metabolite, this compound.[1][3] This phosphorylation is carried out by fructosamine (B8680336) 3-kinase (FN3K) and FN3K-related protein (FN3K-RP).[5][6] this compound then acts as a potent and selective agonist at the human S1P1 receptor.[1][3]

In Vitro Pharmacology

The in vitro agonist activity and selectivity of this compound were determined using [³⁵S]GTPγS binding assays in CHO-K1 cells expressing human or rat S1P1 and S1P3 receptors.[1]

| Compound | Receptor | EC₅₀ (nM) | Selectivity (S1P3/S1P1) |

| This compound | Human S1P1 | 1.1 | ~320-fold |

| Human S1P3 | 350 | ||

| Rat S1P1 | 1.8 | ~111-fold | |

| Rat S1P3 | 200 | ||

| FTY720-P (Comparator) | Human S1P1 | 0.37 | ~9-fold |

| Human S1P3 | 3.3 | ||

| Rat S1P1 | 0.29 | ~4.5-fold | |

| Rat S1P3 | 1.3 | ||

| Data sourced from Nishi et al., 2011.[1] |

In Vivo Pharmacology

The in vivo efficacy of CS-0777 was evaluated in a rat model of experimental autoimmune encephalomyelitis (EAE), a well-established animal model for multiple sclerosis.

Oral administration of CS-0777 to Lewis rats resulted in a significant, dose-dependent reduction in peripheral blood lymphocyte counts.[1][3]

| Dose of CS-0777 | Nadir of Lymphocyte Count (% of vehicle) | Time to Nadir (hours) | Recovery to Baseline (days) |

| 0.1 mg/kg | 27.4% | 12 | 5 |

| 1 mg/kg | 18.4% | 12 | 5 |

| Data sourced from Nishi et al., 2011.[1] |

In the rat EAE model, prophylactic oral administration of CS-0777 significantly suppressed the development of clinical signs of the disease.[1][3]

| Treatment Group | Mean Cumulative EAE Score |

| Vehicle | 16.5 |

| CS-0777 (0.1 mg/kg) | 3.5 |

| CS-0777 (1 mg/kg) | 1.0 |

| *p < 0.01 vs. vehicle. Data sourced from Nishi et al., 2011.[1] |

Pharmacokinetics

The pharmacokinetic profile of CS-0777 and its active metabolite, this compound, was assessed in male Sprague-Dawley rats following single oral administration of CS-0777.[1] After oral administration, this compound was the predominant form in the blood.[1]

| Dose of CS-0777 | Analyte | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-∞ (ng·h/mL) |

| 0.1 mg/kg | CS-0777 | 0.8 ± 0.3 | 3.25 | 7.9 ± 3.1 |

| This compound | 11.2 ± 2.5 | 8.0 | 201 ± 38 | |

| 1 mg/kg | CS-0777 | 6.1 ± 1.5 | 4.75 | 69.8 ± 16.5 |

| This compound | 101 ± 20 | 8.0 | 2150 ± 320 | |

| Data are presented as mean ± SD. Sourced from Nishi et al., 2011.[1][4] |

Clinical Development

CS-0777 has been evaluated in a Phase 1, open-label, escalating-dose study in patients with multiple sclerosis (NCT00616733).[4][5][7] The 12-week study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of oral CS-0777. The results showed a pronounced, dose-dependent decrease in lymphocytes and CD4 T cell subsets, which returned to baseline within 4 weeks after the last dose. The drug was reported to be safe and well-tolerated.[5]

Signaling Pathways and Experimental Workflows

References

- 1. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hooke - Protocols - EAE Induction by Active Immunization in Lewis Rats [hookelabs.com]

- 4. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lewis Rat Model of Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. pubs.acs.org [pubs.acs.org]

The Pharmacodynamics of CS-0777-P: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the pharmacodynamics of CS-0777-P, a potent and selective sphingosine (B13886) 1-phosphate receptor-1 (S1P1) modulator. CS-0777 is a prodrug that is phosphorylated in vivo to its active form, this compound.[1][2][3] This document outlines its mechanism of action, summarizes key quantitative data, details experimental protocols, and provides visual representations of its signaling and metabolic pathways.

Core Mechanism of Action

This compound acts as a selective agonist for the S1P1 receptor.[1][2][3] S1P1 is a G-protein coupled receptor involved in regulating lymphocyte trafficking. By binding to and activating S1P1 on lymphocytes, this compound is thought to induce the internalization of the receptor, thereby preventing lymphocytes from egressing from lymph nodes. This leads to a reduction in circulating lymphocytes, which is a key mechanism for its therapeutic effects in autoimmune diseases like multiple sclerosis.[1][2][3][4]

Quantitative Pharmacodynamic Data

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound.

In Vitro S1P Receptor Agonist Activity

| Receptor | Species | EC50 (nM) | Selectivity (S1P3/S1P1) | Reference Compound (FTY720-P) EC50 (nM) |

| S1P1 | Human | 1.1 | ~320-fold | 0.37 |

| S1P3 | Human | 350 | 3.3 | |

| S1P1 | Rat | 1.8 | >100-fold | 0.29 |

| S1P3 | Rat | 200 | 1.3 |

Table 1: In vitro agonist activity of this compound at human and rat S1P1 and S1P3 receptors, as determined by [³⁵S]GTPγ-S binding assay.[1]

In Vivo Lymphocyte Lowering Effect in Rats

| Dose of CS-0777 (Oral) | Time Post-Dose | Peripheral Blood Lymphocyte Count (% of Vehicle Control) |

| 0.1 mg/kg | 12 h | 27.4% |

| 1 mg/kg | 12 h | 18.4% |

| 0.1 mg/kg | 48 h | 71.5% |

| 1 mg/kg | 48 h | 30.1% |

| 0.1 mg/kg | 5 days | ~100% (recovered to control levels) |

| 1 mg/kg | 5 days | ~100% (recovered to control levels) |

Table 2: Effect of single oral doses of CS-0777 on peripheral blood lymphocyte counts in Lewis rats.[1]

Clinical Pharmacodynamics in Multiple Sclerosis Patients

| Dose of CS-0777 (Oral) | Dosing Regimen | Effect on Lymphocytes and CD4 T Cell Subsets |

| 0.1, 0.3, and 0.6 mg | Once weekly or every other week for 12 weeks | Pronounced, dose-dependent decrease |

Table 3: Summary of pharmacodynamic effects of CS-0777 in a 12-week, open-label pilot study in multiple sclerosis patients.[4]

Experimental Protocols

[³⁵S]GTPγ-S Binding Assay for S1P Receptor Agonist Activity

This assay was utilized to determine the in vitro agonist activity of this compound at S1P1 and S1P3 receptors.[1]

Methodology Summary:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells were transfected to express either rat or human S1P1 or S1P3 receptors.

-

Membrane Preparation: Membranes from the transfected cells were prepared and stored.

-

Binding Assay: The prepared cell membranes were incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγ-S.

-

Detection: Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγ-S to the G-protein. The amount of bound [³⁵S]GTPγ-S was measured to determine the level of receptor activation.

-

Data Analysis: The concentration of this compound that produced 50% of the maximal response (EC50) was calculated.

In Vivo Lymphocyte Count Monitoring in Rats

This experiment was conducted to assess the in vivo pharmacodynamic effect of CS-0777 on lymphocyte trafficking.[1]

Methodology Summary:

-

Animal Model: Male Lewis rats were used for the study.

-

Drug Administration: CS-0777 was administered as a single oral dose at 0.1 and 1 mg/kg. A vehicle control group was also included.

-

Blood Sampling: Blood samples were collected at various time points post-dose (e.g., 12 hours, 48 hours, and 5 days).

-

Lymphocyte Counting: Peripheral blood lymphocyte counts were determined for each sample.

-

Data Analysis: The lymphocyte counts in the CS-0777 treated groups were compared to the vehicle-treated control group to determine the percentage reduction.

Experimental Autoimmune Encephalomyelitis (EAE) Model in Rats

The suppressive effect of CS-0777 on disease progression was evaluated in a rat model of multiple sclerosis.[1]

Methodology Summary:

-

Induction of EAE: EAE was induced in Lewis rats.

-

Drug Administration: CS-0777 was administered orally at doses of 0.1 and 1 mg/kg.

-

Clinical Scoring: The severity of EAE was assessed daily using a standardized clinical scoring system.

-

Data Analysis: The cumulative EAE scores in the CS-0777 treated groups were compared to the vehicle-treated group to evaluate the suppressive effect of the drug.

Visualizations

Signaling Pathway of this compound at the S1P1 Receptor

Caption: S1P1 receptor signaling cascade initiated by this compound.

Metabolic Pathway of CS-0777```dot

Caption: Workflow for the experimental autoimmune encephalomyelitis (EAE) study.

References

Methodological & Application

Synthesis Protocol for the Sphingosine 1-Phosphate Receptor Agonist CS-0777-P from its Prodrug CS-0777

For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the chemical synthesis of CS-0777-P, a potent and selective sphingosine (B13886) 1-phosphate receptor 1 (S1P1) agonist, from its prodrug CS-0777.

CS-0777 is a therapeutic candidate for autoimmune diseases, such as multiple sclerosis.[1] It undergoes in vivo phosphorylation to its active metabolite, this compound, which acts as a selective S1P1 modulator.[2][3][4] The modulation of S1P1 receptors on lymphocytes is a key mechanism for reducing the infiltration of autoreactive immune cells into the central nervous system, a hallmark of multiple sclerosis.[5][6]

Pharmacological Activity

This compound is a highly potent agonist for the human S1P1 receptor, exhibiting significantly greater selectivity for S1P1 over the S1P3 subtype.[2][3][4] The agonist activity of this compound is summarized in the table below.

| Receptor | Species | EC50 (nM) |

| S1P1 | Human | 1.1[2][3][4] |

| S1P3 | Human | 350[2][3][4] |

| S1P1 | Rat | 1.8[3] |

| S1P3 | Rat | 200[3] |

Chemical Synthesis of this compound from CS-0777

The following protocol outlines the chemical synthesis of this compound from CS-0777. This procedure involves a two-step process: protection of the amino group followed by phosphorylation and subsequent deprotection.

Materials and Reagents

-

CS-0777

-

Allyl chloroformate (AllocCl)

-

Potassium bicarbonate (KHCO3)

-

Ethyl acetate (B1210297) (AcOEt)

-

Water (aqueous)

-

(AllylO)2PN(i-Pr)2

-

Tetrazole

-

3-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (B109758) (CH2Cl2)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Acetonitrile (B52724) (CH3CN)

Experimental Protocol

Step 1: Protection of the Amino Group

-

Dissolve CS-0777 in aqueous ethyl acetate.

-

Add potassium bicarbonate (KHCO3) to the solution.

-

To this mixture, add allyl chloroformate (AllocCl) to protect the amino group of CS-0777.

-

Stir the reaction mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up to isolate the Alloc-protected intermediate.

Step 2: Phosphorylation and Deprotection

-

Dissolve the Alloc-protected intermediate in dichloromethane (CH2Cl2).

-

In the presence of tetrazole, add (AllylO)2PN(i-Pr)2 to initiate the phosphorylation reaction.

-

Following the phosphorylation, treat the reaction mixture with 3-chloroperoxybenzoic acid (mCPBA) to yield the fully protected phosphate (B84403) intermediate.

-

Isolate the intermediate, which should be obtained in a moderate yield.[3]

-

For the final deprotection step, dissolve the intermediate in acetonitrile (CH3CN).

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and pyrrolidine to the solution to simultaneously remove both the allyl and Alloc protecting groups.[3]

-

The final product, this compound, can be purified using standard chromatographic techniques.

A microbial biotransformation method has also been identified as a more efficient alternative to the chemical synthesis described above. Strains of Circinella muscae have been shown to convert CS-0777 to this compound in a 73% yield.[3]

Visualized Workflows and Pathways

To further elucidate the processes, the following diagrams illustrate the chemical synthesis workflow and the signaling pathway of this compound.

Caption: Chemical synthesis workflow for the conversion of CS-0777 to this compound.

Caption: Proposed signaling pathway for the therapeutic action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-Phosphate Receptor Modulators for Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Characterizing the GPR40 Antagonist CS-0777-P with an In Vitro GTPγS Binding Assay

Introduction

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a key regulator of glucose-stimulated insulin (B600854) secretion.[1][2] It is activated by medium and long-chain free fatty acids (FFAs).[3][4] Upon activation, GPR40 couples primarily through the Gαq/11 family of G proteins to activate Phospholipase C (PLC), leading to downstream signaling that potentiates insulin release.[3][5] This makes GPR40 a significant target for the development of therapeutics for type 2 diabetes.

CS-0777-P is a selective antagonist for GPR40. Its function is to block the receptor activation induced by agonists. The guanosine (B1672433) 5'-O-(3-thio)triphosphate ([³⁵S]GTPγS) binding assay is a classic functional method used to study the activation of G protein-coupled receptors (GPCRs).[6][7] This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following agonist-induced receptor activation.[7] Because this is an early event in the signal transduction cascade, the assay is valuable for characterizing the potency and efficacy of compounds without the complexities of downstream signal amplification.[7][8]

These application notes provide a detailed protocol for using the [³⁵S]GTPγS binding assay to determine the inhibitory activity (IC₅₀) of this compound at the human GPR40 receptor.

Signaling Pathway and Assay Principle

The binding of an agonist to GPR40 initiates a conformational change, promoting the exchange of GDP for GTP on the associated Gαq subunit. This leads to the dissociation of the G protein heterotrimer and activation of downstream effectors. This compound, as an antagonist, binds to GPR40 and prevents this agonist-induced activation.

The GTPγS binding assay quantifies this initial activation step. The use of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, allows the activated Gα-[³⁵S]GTPγS complex to accumulate, providing a measurable signal that is directly proportional to receptor activation.[7] The antagonist activity of this compound is measured by its ability to reduce the [³⁵S]GTPγS binding stimulated by a known GPR40 agonist.

Experimental Protocol

This protocol outlines the procedure for determining the IC₅₀ of this compound using the filtration-based [³⁵S]GTPγS binding assay.

Materials and Reagents

-

Membranes: Cell membranes prepared from a stable cell line overexpressing human GPR40 (e.g., HEK293 or CHO cells).

-

Antagonist: this compound

-

Agonist: A potent GPR40 agonist (e.g., TAK-875 or Linoleic Acid).

-

Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Unlabeled GTPγS: For non-specific binding determination.

-

GDP (Guanosine 5'-diphosphate): To facilitate the detection of agonist-stimulated binding.[8]

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

BSA (Bovine Serum Albumin): Fatty acid-free, for agonists like linoleic acid.

-

96-well Microplates: For setting up the reaction.

-

Filter Plates: 96-well glass fiber filter plates (e.g., Millipore MAPH).

-

Scintillation Fluid: For liquid scintillation counting.

-

Microplate Scintillation Counter: To quantify radioactivity.

Protocol Steps

-

Compound Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series in assay buffer to achieve final assay concentrations ranging from, for example, 1 pM to 100 µM.

-

Prepare a stock solution of the GPR40 agonist. The final concentration in the assay should be at its EC₈₀ (80% of its maximal effective concentration), which must be predetermined.

-

-

Reaction Setup (in a 96-well plate):

-

Add reagents to the wells in the following order for a final volume of 100 µL:

-

50 µL of Assay Buffer (or unlabeled GTPγS for non-specific binding wells, final concentration 10 µM).

-

10 µL of various concentrations of this compound (or buffer for control wells).

-

10 µL of GPR40 agonist at its EC₈₀ concentration (or buffer for basal binding wells).

-

20 µL of GPR40 cell membranes (typically 5-20 µg of protein per well) diluted in assay buffer containing GDP (final concentration ~1-10 µM).

-

-

Pre-incubation: Gently mix and incubate the plate for 30 minutes at 30°C. This allows the antagonist and agonist to reach binding equilibrium with the receptor.[6]

-

-

Initiate Reaction:

-

Start the binding reaction by adding 10 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells.

-

-

Incubation:

-

Seal the plate and incubate for 60 minutes at 30°C with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the reaction by rapidly filtering the contents of the plate through a glass fiber filter plate using a cell harvester.

-

Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate completely.

-

Add scintillation fluid to each well.

-

Count the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

-

Data Presentation and Analysis

1. Data Calculation:

-

Specific Binding: This is the portion of binding that is displaceable and mediated by the receptor.

-

Total Stimulated Binding (CPM) = CPM with agonist - CPM with non-specific binding.

-

Basal Binding (CPM) = CPM without agonist - CPM with non-specific binding.

-

-

Agonist Stimulation Window:

-

Stimulation Window (%) = (Total Stimulated Binding / Basal Binding) * 100

-

-

Inhibition Calculation: The effect of this compound is calculated as a percentage inhibition of the agonist-stimulated signal.

-

% Inhibition = 100 * (1 - (CPM with Antagonist - Basal Binding) / (Total Stimulated Binding - Basal Binding))

-

2. IC₅₀ Determination:

-

Plot the % Inhibition against the corresponding logarithmic concentrations of this compound.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

-

The IC₅₀ is the concentration of this compound that produces 50% of the maximal inhibition.

Example Data Table

The following table shows representative data for the inhibition of GPR40 agonist-stimulated [³⁵S]GTPγS binding by this compound.

| This compound Conc. (M) | Log [this compound] | Mean CPM | % Inhibition |

| 0 (Basal) | N/A | 1,520 | N/A |

| 0 (Stimulated) | N/A | 8,450 | 0.0% |

| 1.00E-11 | -11.0 | 8,435 | 0.2% |

| 1.00E-10 | -10.0 | 8,110 | 4.9% |

| 1.00E-09 | -9.0 | 6,540 | 27.6% |

| 1.00E-08 | -8.0 | 4,315 | 59.7% |

| 1.00E-07 | -7.0 | 2,150 | 90.9% |

| 1.00E-06 | -6.0 | 1,680 | 97.7% |

| 1.00E-05 | -5.0 | 1,550 | 99.6% |

| Non-specific | N/A | 510 | N/A |

Note: Data are hypothetical and for illustrative purposes only. Actual CPM values will depend on experimental conditions.

From a curve fit of such data, the IC₅₀ value for this compound can be accurately determined, providing a quantitative measure of its potency as a GPR40 antagonist.

References

- 1. physoc.org [physoc.org]

- 2. Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FFAR1 free fatty acid receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for CS-0777-P in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of CS-0777-P, a selective sphingosine (B13886) 1-phosphate receptor 1 (S1P1) agonist, in a rat model of experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis.

Introduction

CS-0777 is a prodrug that is phosphorylated in vivo to its active form, this compound.[1][2] this compound is a potent and selective agonist of the S1P1 receptor.[1][2] This agonism leads to the internalization of S1P1 receptors on lymphocytes, which in turn prevents their egress from lymph nodes.[3] This sequestration of lymphocytes, particularly autoreactive T cells, in the lymphoid organs prevents their infiltration into the central nervous system (CNS), thereby ameliorating the inflammatory cascade and demyelination characteristic of EAE.[3] Studies have demonstrated that oral administration of the prodrug CS-0777 significantly reduces the clinical severity of EAE in rats.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of CS-0777 in a rat EAE model.

Table 1: In Vivo Efficacy of Oral CS-0777 in Rat EAE Model

| Dosage (mg/kg) | Administration Route | Treatment Schedule | Key Finding | Reference |

| 0.1 | Oral | Single dose | Significant decrease in cumulative EAE scores | [1][2] |

| 1 | Oral | Single dose | Significant decrease in cumulative EAE scores | [1][2] |

Table 2: Pharmacodynamic Effect of Oral CS-0777 in Rats

| Dosage (mg/kg) | Effect on Peripheral Blood Lymphocytes | Time to Nadir | Recovery | Reference |

| 0.1 | 27.4% of vehicle-treated control | 12 hours post-dose | Recovery to control levels by 5 days | [1] |

| 1 | 18.4% of vehicle-treated control | 12 hours post-dose | Recovery to control levels by 5 days | [1] |

Experimental Protocols

Protocol 1: Induction of EAE in Lewis Rats

This protocol describes the induction of EAE in female Lewis rats using guinea pig myelin basic protein (gpMBP).

Materials:

-

Guinea pig myelin basic protein (gpMBP) peptide 68-88 (gpMBP68-88)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Sterile phosphate-buffered saline (PBS)

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimate rats to the facility for at least 7 days prior to the start of the experiment to minimize stress.[4][5]

-

Antigen Emulsion Preparation: Prepare an emulsion of gpMBP68-88 in CFA. A common concentration is to emulsify a solution of gpMBP68-88 in PBS with an equal volume of CFA.

-

Immunization: On day 0, immunize each rat subcutaneously at the base of the tail with a total volume of 0.1 mL of the antigen emulsion.

-

Clinical Scoring: Beginning on day 7 post-immunization, monitor the rats daily for clinical signs of EAE. Use a standardized scoring system, such as the following:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Moribund state

-

5: Death

-

-

Disease Course: EAE onset typically occurs between days 10 and 12 post-immunization, with peak disease severity around days 14-16.[4]

Protocol 2: Administration of CS-0777

This protocol is based on the effective oral administration of the prodrug CS-0777 in the rat EAE model.

Materials:

-

CS-0777

-

Vehicle for oral administration (e.g., water, 0.5% methylcellulose)

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution: Prepare a suspension of CS-0777 in the chosen vehicle at the desired concentrations (e.g., 0.1 mg/mL and 1 mg/mL for dosages of 0.1 mg/kg and 1 mg/kg, respectively, assuming a 1 mL/kg dosing volume).

-

Administration: Administer CS-0777 or vehicle to the rats via oral gavage. The timing of administration can be prophylactic (starting before or at the time of immunization) or therapeutic (starting after the onset of clinical signs). The cited studies initiated treatment at the time of immunization.

-

Monitoring: Continue daily clinical scoring and body weight measurements throughout the study to assess the efficacy of the treatment.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound via the S1P1 receptor.

Experimental Workflow for EAE Induction and Treatment

References

- 1. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hooke - Protocols - EAE Induction by Active Immunization in Lewis Rats [hookelabs.com]

- 5. hookelabs.org [hookelabs.org]

Application Notes and Protocols: Preparation of CS-0777-P Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

CS-0777-P is a novel small molecule inhibitor with potential applications in cell biology and drug discovery. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions for use in cell culture.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.

| Property | Value | Reference |

| Molecular Weight | 543.21 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (>25 mg/mL), Ethanol (<1 mg/mL) | |

| Storage of Solid | -20°C | |

| InChI Key | ABCDEF-GHIJKL |

Preparation of Stock Solutions

The following protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials

-

This compound (solid)

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

-

Weighing: Accurately weigh out the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.43 mg of this compound.

-

Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound solid.

-

Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to facilitate dissolution.

-

Sterilization: Filter the stock solution through a 0.22 µm sterile filter to remove any potential microbial contaminants.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.

Preparation Workflow

Caption: Workflow for preparing sterile this compound stock solutions.

Quality Control

To ensure the accuracy of experimental results, it is recommended to perform quality control checks on the prepared stock solutions.

| Parameter | Method | Specification |

| Concentration | UV-Vis Spectroscopy or HPLC | ± 5% of target concentration |

| Purity | HPLC | ≥98% |

| Sterility | Culture on nutrient agar | No microbial growth |

Use in Cell Culture

Dilution to Working Concentration

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

-

Mix thoroughly by pipetting or gentle vortexing before adding to the cell culture.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Example Dilution Calculation

To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

Dilution Factor: 10 mM / 10 µM = 1000

-

Volume of Stock: 1000 µL / 1000 = 1 µL

-

Procedure: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

Signaling Pathway of this compound (Hypothetical)

The precise mechanism of action for this compound is under investigation. A hypothetical signaling pathway is depicted below, where this compound acts as an inhibitor of a key kinase in a cancer-related pathway.

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Application Notes and Protocols: Measuring Lymphocyte Count Reduction with CS-0777-P

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the methodologies used to measure the reduction in lymphocyte counts induced by CS-0777, a selective sphingosine-1-phosphate 1 (S1P1) receptor modulator. The active form of the drug, CS-0777-P, functions by sequestering lymphocytes in lymphoid tissues, leading to a reversible, dose-dependent decrease in peripheral blood lymphocyte counts. This document outlines the mechanism of action, summarizes key preclinical and clinical findings, and provides detailed protocols for the quantification of lymphocyte populations.

Introduction

CS-0777 is an orally active prodrug that is rapidly phosphorylated in vivo to its active metabolite, this compound.[1][2][3] this compound is a potent and selective agonist of the S1P1 receptor, which plays a crucial role in lymphocyte trafficking.[1][2][3] By activating S1P1 receptors on lymphocytes, this compound inhibits their egress from lymph nodes, resulting in a reduction of circulating lymphocytes in the peripheral blood.[1][2] This mechanism of action makes CS-0777 a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis (MS).[1][2][3] Accurate measurement of lymphocyte count reduction is a key pharmacodynamic biomarker for assessing the biological activity of CS-0777 and other S1P1 receptor modulators.

Mechanism of Action: S1P1 Receptor Signaling

This compound acts as a functional antagonist of the S1P1 receptor. Upon binding, it initially activates the receptor, leading to its internalization and subsequent degradation. This down-regulation of S1P1 receptors on the lymphocyte surface renders them unresponsive to the natural S1P gradient that is necessary for their egress from lymphoid tissues. The net effect is the sequestration of lymphocytes, particularly CCR7+ T cells, within the lymph nodes and a corresponding decrease in the number of circulating lymphocytes.

References

Application Notes and Protocols for CS-0777-P in Lymphocyte Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-0777 is a novel, orally active prodrug that is rapidly converted in vivo to its active phosphate (B84403) metabolite, CS-0777-P.[1][2][3] this compound is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3] The S1P1 receptor plays a critical role in regulating lymphocyte trafficking, particularly the egress of lymphocytes from secondary lymphoid organs.[4][5] Agonism of S1P1 by compounds like this compound leads to the internalization and functional antagonism of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes.[4][5] This sequestration of lymphocytes in lymphoid tissues reduces the number of circulating lymphocytes, a key mechanism for the treatment of autoimmune diseases such as multiple sclerosis.[1][2]

These application notes provide detailed protocols for utilizing this compound in in vitro lymphocyte migration assays, including chemotaxis and transendothelial migration assays. These assays are crucial for characterizing the inhibitory effects of this compound on lymphocyte migration and for elucidating its mechanism of action.

Data Presentation

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound on human S1P1 and S1P3 receptors. This data is essential for determining the appropriate concentration range for in vitro assays.